N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex small molecule characterized by a benzamide core linked to a 1H-imidazole ring substituted with a sulfanyl-carbamoyl-methyl group.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2S/c26-20-9-11-21(12-10-20)29-23(31)17-33-25-27-13-14-30(25)22-8-4-7-19(15-22)24(32)28-16-18-5-2-1-3-6-18/h1-15H,16-17H2,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGTYBRCBVAPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Diatomite earth@IL/ZrCl4, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide exhibit anticancer properties. The presence of the imidazole ring and the chlorophenyl group may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of benzamide with imidazole moieties showed selective cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria. The sulfenamide linkage may contribute to its ability to disrupt bacterial cell wall synthesis or function.
Case Study:
In vitro tests revealed that N-benzyl derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development into therapeutic agents for treating infections caused by multidrug-resistant bacteria .
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is particularly valuable in drug design aimed at modulating metabolic processes.
Case Study:
A detailed enzymatic assay demonstrated that this compound effectively inhibited the activity of certain proteases, suggesting its utility in designing inhibitors for diseases characterized by abnormal protease activity .
Summary of Findings
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as tyrosinase , affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues Featuring Imidazole and Chlorophenyl Motifs
A closely related compound, (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (Compound 4, from ), shares key functional groups with the target molecule, including the imidazole ring and chlorophenyl substituent. However, notable differences include:
- Core Structure : Compound 4 incorporates a hydrazinecarboxamide backbone and a benzodioxol group, whereas the target molecule features a benzamide core with a sulfanyl linkage.
- Substituent Position : The chlorophenyl group in the target molecule is para-substituted (4-chlorophenyl), while Compound 4 has an ortho-chlorophenyl (2-chlorophenyl) group. This positional isomerism may alter steric and electronic properties, affecting receptor binding or solubility .
Crystallographic and Spectroscopic Analysis
Both compounds rely on single-crystal X-ray diffraction for structural confirmation. The use of SHELX software (e.g., SHELXL for refinement) ensures high precision in bond-length and angle measurements, which is critical for validating the (E)-configuration of imine functionalities in compounds like Compound 4 . For the target molecule, similar methodologies would likely be employed to resolve its sulfanyl and benzamide linkages.
Data Table: Key Structural and Analytical Comparisons
Biological Activity
N-benzyl-3-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Benzyl Group : Provides hydrophobic interactions.
- Imidazole Ring : Known for its role in biological systems, particularly in enzyme catalysis.
- Chlorophenyl Group : May enhance biological activity through electron-withdrawing effects.
- Sulfanyl Linkage : Often involved in redox reactions, contributing to the compound's reactivity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, acting as an agonist or antagonist, thus influencing cellular responses.
- Antioxidant Activity : The sulfanyl group can contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
Biological Activity Assays
Research has utilized various assays to evaluate the compound's biological activity:
Case Studies and Research Findings
- Cancer Therapeutics : In a study focused on RET kinase inhibitors, derivatives of benzamides similar to this compound showed moderate to high potency in inhibiting RET kinase activity, indicating potential for cancer treatment.
- Antimicrobial Activity : Another investigation revealed that compounds with similar structures exhibited antimicrobial properties against various bacterial strains, suggesting a broader spectrum of biological activity.
- Mechanistic Insights : Molecular docking studies indicated that the imidazole ring plays a crucial role in binding to target proteins, enhancing the compound's efficacy as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
